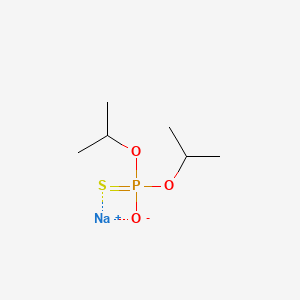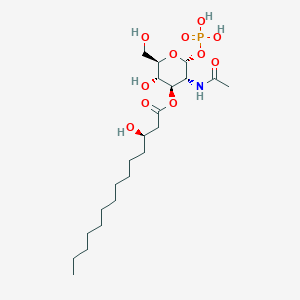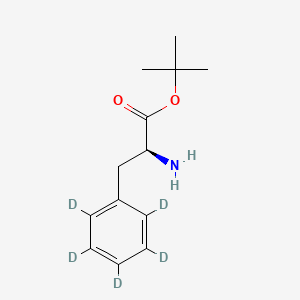![molecular formula C12H17N3O4 B13446250 6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B13446250.png)
6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid is an organic compound with the molecular formula C12H17N3O4. It is a derivative of pyrazolo[3,4-c]pyridine, a bicyclic structure that combines a pyrazole ring with a pyridine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazolo[3,4-c]pyridine Core: The core structure can be synthesized through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-{(tert-butoxy)carbonylamino}pyridine-3-carboxylic acid: Similar in structure but with an ethylamino group instead of the pyrazolo ring.
1-[(tert-butoxy)carbonyl]-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: Contains a methoxy group and a pyrrolo ring instead of the pyrazolo ring.
Uniqueness
6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid is unique due to its specific combination of the pyrazolo[3,4-c]pyridine core and the tert-butoxycarbonyl group. This structure imparts distinct reactivity and biological activity, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H17N3O4 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-8(10(16)17)7-4-13-14-9(7)6-15/h4,8H,5-6H2,1-3H3,(H,13,14)(H,16,17) |
InChI-Schlüssel |
DUODJLSJPHUWTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C2=C(C1)NN=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1'-biphenyl]-3-carboxamide](/img/structure/B13446170.png)

![6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane](/img/structure/B13446185.png)
![pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl](/img/structure/B13446188.png)





![4-methyl-2-[(E)-(2-oxooxolan-3-ylidene)methoxy]-2H-furan-5-one](/img/structure/B13446236.png)

![N-[6-(aminomethyl)pyridin-2-yl]propanamide dihydrochloride](/img/structure/B13446244.png)
![(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13446253.png)

